3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, also known as octaethylene glycol (OEG), is a polyether glycol commonly used in material science research due to its hydrophilic (water-loving) and lipophilic (fat-loving) properties. This amphiphilic nature allows OEG to act as a surface modifier, altering the surface properties of materials. For instance, OEG coatings can improve the biocompatibility of implants and nanoparticles, reducing rejection by the body []. Additionally, OEG can be used in the creation of drug delivery systems, where it helps encapsulate drugs and enhances their solubility in water [].
OEG is used in various biological research applications due to its non-toxic and non-immunogenic nature.
OEG can be conjugated (attached) to proteins to improve their stability and reduce their immunogenicity (the ability to trigger an immune response). This modification allows proteins to circulate longer in the body and enhances their therapeutic potential.
OEG is employed in the study of membrane proteins, which are essential for various cellular functions. OEG helps to solubilize (dissolve) these proteins, facilitating their purification and analysis.
Octaethylene glycol is a polyether compound characterized by a chain of eight ethylene glycol units. Its chemical formula is , and it belongs to the family of polyethylene glycols, which are known for their hydrophilic properties. This compound is often utilized in various applications, including pharmaceuticals, cosmetics, and as a surfactant due to its ability to solubilize hydrophobic compounds.
There is no current scientific research available on the specific mechanism of action of 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol.
Research indicates that octaethylene glycol exhibits low toxicity and is generally considered safe for use in biological systems. Its hydrophilic nature allows it to interact favorably with biological membranes, making it a candidate for drug delivery systems. Furthermore, octaethylene glycol derivatives have been studied for their potential antimicrobial properties, although detailed investigations are still ongoing.
Octaethylene glycol finds applications across various industries:
Studies on the interactions of octaethylene glycol with other compounds have shown that it can enhance the solubility of poorly soluble drugs, making it valuable in pharmaceutical formulations. Its interaction with surfactants has also been explored, revealing synergistic effects that improve emulsification and stabilization processes .
Octaethylene glycol is part of a broader class of polyethylene glycols, which vary in chain length and functional groups. Here are some similar compounds:
Compound Name | Chain Length | Unique Features |
---|---|---|
Ethylene Glycol | 2 units | Widely used as antifreeze; low molecular weight |
Diethylene Glycol | 4 units | Intermediate used in producing plastics |
Triethylene Glycol | 6 units | Solvent properties; used in hydraulic fluids |
Tetraethylene Glycol | 8 units | Similar properties but less hydrophilic than octa- |
Polyethylene Glycol | Variable | Broad applications; varies widely based on chain length |
Uniqueness of Octaethylene Glycol:
Octaethylene glycol (chemical formula: $$ \text{C}{16}\text{H}{34}\text{O}9 $$) consists of a repeating ethylene oxide backbone ($$-\text{CH}2\text{CH}_2\text{O}-$$) with terminal hydroxyl groups. The molecule adopts a linear conformation in its most stable state, as evidenced by X-ray diffraction studies. The extended chain length of approximately 19.25 Å in crystalline films arises from a helical arrangement of seven repeating units per two helical turns. This helical structure is stabilized by intramolecular hydrogen bonding between adjacent ether oxygen atoms and hydroxyl termini.
While octaethylene glycol itself does not exhibit structural isomerism due to its linear topology, conformational isomerism arises from rotational flexibility around the C–O and C–C bonds. For example, the gauche and trans orientations of the central OCCO dihedral angle contribute to distinct conformational states. These rotational isomers influence the molecule’s solubility and intermolecular interactions but do not constitute separate chemical entities.
Crystallographic studies reveal that octaethylene glycol forms highly ordered helical structures in the solid state. Polarized infrared spectroscopy of oriented crystalline films identified a fiber period of 19.25 Å, consistent with a dihedral group symmetry featuring twofold axes perpendicular to the helix axis. The internal rotation angles for the C–C and C–O bonds in this helical model are calculated as 60° and 191.5°, respectively, favoring a trans-gauche-trans ($$TGT$$) conformation.
In solution, octaethylene glycol exhibits significant conformational flexibility. Small-angle neutron scattering (SANS) studies in isobutyric acid and water demonstrate a solvent-dependent coil-helix transition. Below 55°C in isobutyric acid, the molecule adopts a rod-like helical conformation with a cross-sectional radius of 3.3 Å. Conversely, in aqueous environments, it forms a loose coil with a radius of gyration ($$R_g$$) of 41–50 Å, as determined by Guinier analysis. Molecular dynamics simulations attribute this flexibility to low torsional barriers (~3 kcal/mol) around the ether linkages, enabling rapid interconversion between helical and coiled states.
FT-IR spectra of octaethylene glycol feature characteristic absorption bands corresponding to its functional groups. The strong C–O–C asymmetric stretching vibration appears at 1,100–1,150 cm⁻¹, while the symmetric stretch is observed near 950 cm⁻¹. Hydroxyl group vibrations dominate the 3,200–3,600 cm⁻¹ region, with broad bands indicative of hydrogen bonding in condensed phases. In the solid state, additional bands at 520 cm⁻¹ and 440 cm⁻¹ arise from CCO bending modes, which shift to higher frequencies compared to non-chelated ethers due to helical packing.
Raman spectroscopy provides complementary insights into conformational states. The helical solid-state structure produces distinct bands at 520 cm⁻¹ (CCO bending) and 1,385 cm⁻¹ (CH₂ wagging). In coiled conformations (e.g., aqueous solutions), these bands broaden and shift, with new features emerging at 1,305 cm⁻¹ due to gauche C–O–C configurations. Polarized Raman studies further differentiate parallel and perpendicular vibrational modes, confirming the dihedral symmetry of crystalline octaethylene glycol.